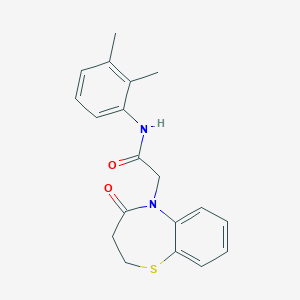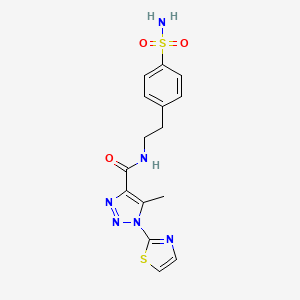
5-methyl-N-(4-sulfamoylphenethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(4-sulfamoylphenethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3S2 and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(4-sulfamoylphenethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(4-sulfamoylphenethyl)-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Applications
Research has shown that compounds containing triazole and thiazole moieties have antitumor properties. For example, Stevens et al. (1984) discuss the synthesis and chemistry of imidazotetrazines with potential broad-spectrum antitumor activity, indicating the significance of triazole derivatives in developing anticancer therapies (Stevens et al., 1984).
Antibacterial Activity
Compounds featuring thiazole and sulfonamide frameworks have been explored for their antibacterial efficacy. Balandis et al. (2019) synthesized a series of pyrrolidine derivatives with triazole, thiazole, and sulfamoylphenyl moieties, demonstrating significant antibacterial activity against various bacterial strains (Balandis et al., 2019).
Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase isoforms by sulfonamide-containing compounds has been a focus of research due to its potential therapeutic applications. For instance, Altug et al. (2017) report on benzenesulfonamide-containing isoxazole compounds as potent inhibitors of carbonic anhydrase II and VII, highlighting the relevance of such structures in medicinal chemistry (Altug et al., 2017).
Antimicrobial Agents
The design and synthesis of triazole derivatives containing various moieties, including morpholine, have been investigated for their antimicrobial properties. Sahin et al. (2012) synthesized triazole-3-ones with significant antimicrobial activity, showcasing the utility of these compounds in combating microbial infections (Sahin et al., 2012).
properties
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-(1,3-thiazol-2-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3S2/c1-10-13(19-20-21(10)15-18-8-9-25-15)14(22)17-7-6-11-2-4-12(5-3-11)26(16,23)24/h2-5,8-9H,6-7H2,1H3,(H,17,22)(H2,16,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRKCBMUMYXTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NC=CS2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-acetyl-N-(benzo[d][1,3]dioxol-5-yl)azetidine-3-carboxamide](/img/structure/B2769682.png)

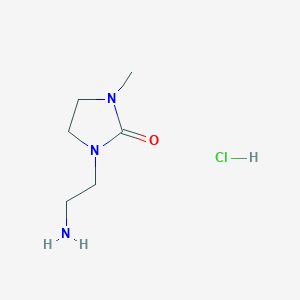
![4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2769686.png)
![N-{[3-fluoro-4-(propan-2-yloxy)phenyl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2769687.png)
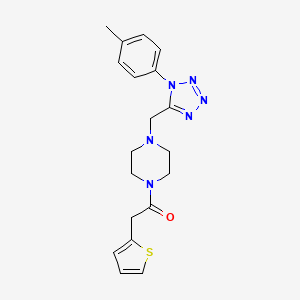
![1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B2769689.png)
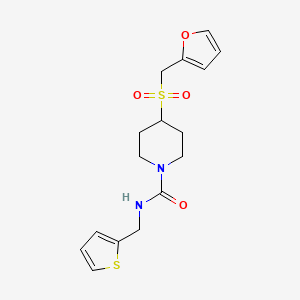


![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)
![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)
